molecular formula C9H6ClFO3S B15254216 8-fluoro-2H-chromene-3-sulfonyl chloride

8-fluoro-2H-chromene-3-sulfonyl chloride

Cat. No.: B15254216
M. Wt: 248.66 g/mol
InChI Key: PLCMWMKZRKDVIP-UHFFFAOYSA-N
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Description

8-fluoro-2H-chromene-3-sulfonyl chloride is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonyl chloride group makes this compound highly reactive, which is useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2H-chromene-3-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Fluorination: Introduction of the fluorine atom at the 8th position of the chromene ring.

    Sulfonylation: The sulfonyl chloride group is introduced at the 3rd position of the chromene ring using reagents like chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The chromene ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation: Formation of chromene-3-sulfonic acid derivatives.

    Reduction: Formation of reduced chromene derivatives.

Scientific Research Applications

8-fluoro-2H-chromene-3-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Chemical Biology: Employed in the study of enzyme inhibition and protein labeling.

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-fluoro-2H-chromene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-2H-chromene-3-sulfonyl chloride
  • 8-bromo-2H-chromene-3-sulfonyl chloride
  • 8-iodo-2H-chromene-3-sulfonyl chloride

Uniqueness

8-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can influence the compound’s biological activity and chemical behavior, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H6ClFO3S

Molecular Weight

248.66 g/mol

IUPAC Name

8-fluoro-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C9H6ClFO3S/c10-15(12,13)7-4-6-2-1-3-8(11)9(6)14-5-7/h1-4H,5H2

InChI Key

PLCMWMKZRKDVIP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)F)S(=O)(=O)Cl

Origin of Product

United States

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